2'-(4,4-Dimethyl-1-piperidinyl)acetophenone
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Overview
Description
2’-(4,4-Dimethyl-1-piperidinyl)acetophenone is a chemical compound with the molecular formula C15H21NO and a molecular weight of 231.33 g/mol. It is a useful research chemical and is often utilized as a building block in various chemical syntheses.
Preparation Methods
The synthesis of 2’-(4,4-Dimethyl-1-piperidinyl)acetophenone typically involves the reaction of 4,4-dimethylpiperidine with acetophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2’-(4,4-Dimethyl-1-piperidinyl)acetophenone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
2’-(4,4-Dimethyl-1-piperidinyl)acetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including intermediates for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2’-(4,4-Dimethyl-1-piperidinyl)acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
2’-(4,4-Dimethyl-1-piperidinyl)acetophenone can be compared with other similar compounds, such as:
1-[2-(4,4-Dimethylpiperidin-1-yl)phenyl]ethanone: This compound has a similar structure and is used in similar applications.
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in the pharmaceutical industry for drug development.
The uniqueness of 2’-(4,4-Dimethyl-1-piperidinyl)acetophenone lies in its specific structural features and its versatility as a building block in various chemical syntheses.
Properties
Molecular Formula |
C15H21NO |
---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-[2-(4,4-dimethylpiperidin-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C15H21NO/c1-12(17)13-6-4-5-7-14(13)16-10-8-15(2,3)9-11-16/h4-7H,8-11H2,1-3H3 |
InChI Key |
PYUYVGOGLGWBSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N2CCC(CC2)(C)C |
Origin of Product |
United States |
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